[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Description
This compound is an ester derivative featuring a 5,6-dichloropyridine-3-carboxylate core linked to a 2-methylcyclohexylamino-oxopropan-2-yl group. The dichloropyridine moiety is a halogenated aromatic ring, which often enhances lipophilicity and bioactivity in agrochemicals or pharmaceuticals . The ester linkage connects this aromatic system to a chiral secondary amide-containing side chain, likely influencing metabolic stability and target binding .
Properties
IUPAC Name |
[1-[(2-methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-9-5-3-4-6-13(9)20-15(21)10(2)23-16(22)11-7-12(17)14(18)19-8-11/h7-10,13H,3-6H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMCYKWMPWFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate (CAS Number: 1212207-07-2) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 359.2 g/mol. The structure includes a dichloropyridine moiety which is known for its role in various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1212207-07-2 |
| Molecular Formula | C16H20Cl2N2O3 |
| Molecular Weight | 359.2 g/mol |
The biological activity of this compound primarily involves interaction with various biological targets, including enzymes and receptors. Specific studies have indicated that compounds with similar structures often act as inhibitors or modulators of key signaling pathways, particularly those involved in inflammation and cancer progression.
Inhibition of Enzymatic Activity
Research has shown that derivatives of dichloropyridine can inhibit enzymes such as cyclooxygenases (COX), which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.
Receptor Interaction
The compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways. For instance, compounds with similar structural features have been noted for their agonistic activity at muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of pyridine derivatives, noting that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. The study demonstrated that compounds with similar structures exhibited significant growth inhibition in colorectal cancer cells through apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyridine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models, indicating potential therapeutic applications for neurodegenerative disorders.
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Anti-inflammatory : Potential to reduce inflammation through COX inhibition.
- Anticancer : Induction of apoptosis in cancer cells.
- Neuroprotective : Improvement in cognitive functions in neurodegenerative models.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Dichloropyridine Carboxylate Derivatives
a) Ethyl 5,6-Dichloropyridine-3-carboxylate
- Structure : Simplest ester variant with an ethyl group replacing the complex amide side chain.
- Properties : Lower molecular weight (MW = 218.31 g/mol) compared to the target compound, likely increasing volatility but reducing binding specificity .
- Applications: Used as a synthetic intermediate; lacks the steric bulk and hydrogen-bonding capacity of the 2-methylcyclohexylamino group, which may limit biological activity .
b) [(2,4,5-Trichlorophenyl)carbamoyl]methyl 5,6-Dichloropyridine-3-carboxylate
Ester-Linked Bioactive Compounds
a) Prallethrin
- Structure : Cyclopropane carboxylate ester with a propargyl alcohol-derived side chain.
- Properties : Despite a different core (cyclopropane vs. pyridine), the ester linkage is critical for hydrolytic stability and insecticidal activity .
- Comparison : The target compound’s dichloropyridine core may offer greater π-π stacking interactions in target binding compared to prallethrin’s cyclopropane .
b) 2-Oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-Dichloropyridine-2-carboxylate
- Structure: Combines dichloropyridine with a benzoxazinone group.
Key Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Bioactivity : Dichloropyridine derivatives often act as acetylcholinesterase inhibitors or receptor antagonists. The target compound’s cyclohexyl group may mimic natural substrates, enhancing binding to enzymatic pockets .
- Metabolic Stability: Bulky 2-methylcyclohexylamino groups likely slow esterase-mediated hydrolysis, extending half-life compared to ethyl esters .
- Toxicity : Halogenated aromatics (e.g., dichloropyridine) can exhibit environmental persistence, but the cyclohexyl group may reduce acute toxicity compared to fully aromatic systems .
Q & A
Q. What are the critical physicochemical properties of [compound] that influence its reactivity and stability in experimental settings?
Methodological Answer: Key properties include solubility, partition coefficient (logP), thermal stability, and hydrolytic susceptibility. For example:
- Solubility : Determine via shake-flask method using solvents like DMSO, ethanol, or aqueous buffers (pH 1–12) to mimic biological conditions .
- Stability : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products .
- logP : Measure via reverse-phase HPLC or computational tools (e.g., ACD/Labs) to predict membrane permeability .
Q. What synthetic routes are feasible for [compound], and how can reaction yields be optimized?
Methodological Answer:
- Route Selection : Start with esterification of 5,6-dichloropyridine-3-carboxylic acid with 1-amino-2-methylcyclohexanol, using DCC/DMAP as coupling agents .
- Optimization : Vary catalysts (e.g., HOBt vs. EDCI), solvent polarity (DMF vs. THF), and temperature (0°C to reflux). Monitor intermediates via TLC and characterize products via H/C NMR .
- Yield Improvement : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. What safety protocols are recommended for handling [compound] during laboratory experiments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and synthesis .
- Exposure Mitigation : In case of skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and administer oxygen if needed .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .
Advanced Questions
Q. How can researchers design experiments to assess the environmental persistence and transformation pathways of [compound]?
Methodological Answer:
- Persistence Studies : Use OECD 307 guidelines to simulate soil/aquatic biodegradation. Monitor via LC-MS/MS for parent compound and metabolites (e.g., dechlorinated derivatives) .
- Transformation Products : Employ advanced oxidation processes (AOPs) with TiO₂/UV to identify photodegradation byproducts. Compare fragmentation patterns with spectral libraries .
- Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity of degradation products .
Q. What strategies resolve contradictions in reported biological activity data for [compound] across different assay systems?
Methodological Answer:
- Assay Standardization : Control variables like serum concentration (e.g., 5% FBS vs. serum-free) and incubation time (24h vs. 48h) to minimize variability .
- Target Specificity : Use CRISPR-engineered cell lines to isolate off-target effects. Validate via competitive binding assays with known inhibitors .
- Data Normalization : Apply Z’-factor statistical analysis to distinguish true activity from assay noise .
Q. How can computational modeling predict the binding interactions of [compound] with cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the dichloropyridine moiety and CYP3A4/2D6 active sites. Validate with mutagenesis studies .
- Metabolic Prediction : Apply MetaSite software to identify probable oxidation sites (e.g., cyclohexyl methyl group) and compare with in vitro microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
